molecular formula C15H34ClN B564699 Dodecyltrimethylammonium-d3 Chloride CAS No. 1219337-20-8

Dodecyltrimethylammonium-d3 Chloride

Cat. No.: B564699
CAS No.: 1219337-20-8
M. Wt: 266.912
InChI Key: DDXLVDQZPFLQMZ-MUTAZJQDSA-M
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Description

Dodecyltrimethylammonium-d3 Chloride is a deuterated version of dodecyltrimethylammonium chloride, a quaternary ammonium compound. It is commonly used as a surfactant and has applications in various fields including chemistry, biology, and industry. The deuterated form is particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyltrimethylammonium-d3 Chloride can be synthesized by reacting dodecylamine with trimethylamine in the presence of deuterium oxide (D2O) to introduce deuterium atoms. The reaction typically involves heating the mixture under reflux conditions to ensure complete deuteration. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of dodecyltrimethylammonium chloride involves the reaction of dodecylamine with methyl chloride in the presence of a catalyst such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The deuterated version follows a similar process but uses deuterated reagents .

Chemical Reactions Analysis

Types of Reactions

Dodecyltrimethylammonium-d3 Chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in micellization and aggregation reactions in aqueous solutions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium salicylate and other anionic surfactants. These reactions are typically carried out in aqueous solutions at controlled temperatures to study micellization and aggregation behavior .

Major Products Formed

The major products formed from reactions involving this compound are typically micelles or other aggregated structures.

Mechanism of Action

The mechanism of action of dodecyltrimethylammonium-d3 chloride involves its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability. The compound interacts with various molecular targets, including proteins and other biomolecules, through electrostatic and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyltrimethylammonium-d3 Chloride is unique due to its deuterated nature, making it particularly useful in NMR spectroscopy and other isotopic labeling studies.

Biological Activity

Dodecyltrimethylammonium-d3 chloride (DTAC-d3) is a quaternary ammonium compound (QAC) widely recognized for its surfactant properties and biological activity. As a derivative of dodecyltrimethylammonium chloride, DTAC-d3 exhibits significant antimicrobial effects, making it valuable in various applications, including pharmaceuticals and disinfectants. This article explores the biological activity of DTAC-d3, focusing on its antimicrobial properties, mechanisms of action, and implications for resistance.

DTAC-d3 is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₃₁NCl
  • Molecular Weight : 228.84 g/mol
  • CAS Number : 112-00-5

DTAC-d3 exerts its biological effects primarily through the disruption of microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of the microbial membrane, leading to:

  • Membrane Disruption : This results in increased permeability and eventual leakage of cellular contents.
  • Cell Lysis : At sufficient concentrations, DTAC-d3 can cause complete cell lysis, effectively killing the microorganism.

Antimicrobial Activity

Research indicates that DTAC-d3 demonstrates broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. The effectiveness of DTAC-d3 varies with concentration and the growth phase of the microorganisms.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 mg/L
Staphylococcus aureus1.0 mg/L
Candida albicans2.0 mg/L

Study 1: Resistance Mechanisms in Salmonella enterica

A study examined the impact of DTAC-d3 on Salmonella enterica strains with reduced susceptibility to this compound. The research revealed that:

  • Gene Expression Changes : Key genes involved in adhesion (fimA), invasion (csgG), and pathogenicity (spvR) were downregulated in resistant strains compared to susceptible ones.
  • Reduced Pathogenicity : Resistant strains exhibited diminished ability to invade epithelial cells, suggesting that while resistance to DTAC-d3 was acquired, it came at the cost of virulence .

Study 2: Efficacy Against Biofilms

Another investigation focused on the effectiveness of DTAC-d3 against biofilms formed by Pseudomonas aeruginosa. Results showed that:

  • Biofilm Disruption : DTAC-d3 significantly reduced biofilm biomass at concentrations as low as 1 mg/L.
  • Application in Healthcare : These findings support its use as a disinfectant in clinical settings where biofilm formation poses a risk .

Implications for Use

The antimicrobial properties of DTAC-d3 make it an effective agent for disinfecting surfaces in healthcare environments. However, its potential to induce resistance necessitates careful consideration regarding its application frequency and concentration.

Safety and Toxicology

While DTAC-d3 is effective against pathogens, safety assessments indicate potential irritancy to skin and mucous membranes. Studies suggest minimal systemic toxicity at recommended usage levels; however, higher concentrations may lead to adverse effects .

Table 2: Toxicological Profile of Dodecyltrimethylammonium Compounds

EndpointObservationReference
Skin IrritationModerate irritation observed
Eye IrritationSevere irritation at high doses
Acute ToxicityLow toxicity at recommended levels

Properties

IUPAC Name

dodecyl-dimethyl-(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXLVDQZPFLQMZ-MUTAZJQDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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